Azolimine
Overview
Description
Azolimine is a nonsteroidal mineralocorticoid antagonist known for its ability to influence renal electrolyte excretion. It belongs to the class of imidazolidinones and has been studied for its potential to antagonize the effects of mineralocorticoids, such as desoxycorticosterone, on renal electrolyte balance .
Mechanism of Action
Target of Action
Azolitmin’s primary target is the hydrogen ion (H+) concentration in a solution. It acts as a pH indicator, changing color based on the acidity or alkalinity of the environment .
Mode of Action
Azolitmin interacts with H+ ions in a solution, leading to a change in its molecular structure and, consequently, its color. In an acidic medium (pH less than 4.5), Azolitmin turns red, while in a basic or alkaline medium (pH greater than 8.3), it turns blue . Between these extremes, it exhibits a purple color .
Action Environment
The efficacy and stability of Azolitmin are influenced by environmental factors such as temperature, concentration, and the presence of other ions in the solution. For example, very high or low temperatures may affect the color intensity. Moreover, Azolitmin is sparingly soluble in water but freely soluble in dilute alkali hydroxides or carbonates .
Biochemical Analysis
Biochemical Properties
Azolitmin is known for its role in biochemical reactions as a pH indicator . It interacts with hydrogen ions in solution, leading to a change in its color. At a pH of 4.5, azolitmin turns red, while at a pH of 8.3, it turns blue . This property allows it to interact with various biomolecules in a pH-dependent manner.
Cellular Effects
The primary cellular effect of azolitmin is its ability to indicate the pH of a cellular environment . It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH, azolitmin can indirectly influence these processes as many cellular functions are pH-dependent.
Molecular Mechanism
Azolitmin exerts its effects at the molecular level through its interactions with hydrogen ions . The compound itself does not inhibit or activate enzymes, nor does it bind to other biomolecules. Its color change is due to the presence of a 7-hydroxyphenoxazone chromophore .
Temporal Effects in Laboratory Settings
The effects of azolitmin over time in laboratory settings are primarily related to its stability. As a pH indicator, azolitmin remains stable and does not degrade over time, maintaining its ability to accurately indicate pH .
Metabolic Pathways
Azolitmin is not involved in metabolic pathways as it is not metabolized by cells . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Azolitmin is distributed in a solution based on the principles of diffusion . It does not interact with transporters or binding proteins, and its distribution is not influenced by localization or accumulation mechanisms within cells.
Subcellular Localization
Azolitmin does not have a specific subcellular localization as it is not taken up by cells . It remains in the extracellular environment where it can interact with hydrogen ions to indicate pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azolimine can be synthesized through two primary methods:
Method 1: Involves dissolving phenylcyanamide in water containing sodium hydroxide, followed by the addition of N-methylchloroacetamide. The reaction mixture is stirred at room temperature for 120 hours, and the solvent is removed under vacuum.
Method 2: Involves dissolving phenylcyanamide hemihydrate in absolute alcohol, followed by the addition of sodium methoxide. The mixture is stirred and heated to reflux for 4 hours, then allowed to stand overnight.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Azolimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the imidazolidinone ring, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various this compound derivatives with altered pharmacological properties.
Scientific Research Applications
Azolimine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying imidazolidinone chemistry and its derivatives.
Biology: Investigated for its effects on renal electrolyte excretion and potential therapeutic applications.
Medicine: Explored as a diuretic and for its potential to treat conditions related to mineralocorticoid excess.
Industry: Utilized in the development of new pharmaceutical agents and as a reference compound in drug discovery
Comparison with Similar Compounds
Azolimine is unique among mineralocorticoid antagonists due to its nonsteroidal nature and imidazolidinone structure. Similar compounds include:
Amiloride: A potassium-sparing diuretic that acts as a noncompetitive mineralocorticoid antagonist.
Triamterene: Another potassium-sparing diuretic with similar effects but different chemical structure.
Spironolactone: A steroidal mineralocorticoid antagonist with broader applications but different side effect profiles
This compound’s uniqueness lies in its specific imidazolidinone structure, which provides distinct pharmacological properties compared to other mineralocorticoid antagonists.
Properties
IUPAC Name |
2-imino-3-methyl-1-phenylimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDCTAAOGEIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866018 | |
Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395-18-2, 40828-45-3 | |
Record name | Azolitmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azolimine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azolitmin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOLIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes azolitmin suitable as a pH indicator?
A: Azolitmin exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.
Q2: How does azolitmin compare to other litmus components for vital staining?
A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, azolitmin falls short. Research indicates that azolitmin stains poorly and exhibits toxicity, rendering it unsuitable for this application. []
Q3: Can azolitmin be used to accurately determine pH in biological systems?
A: Although azolitmin changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []
Q4: How is azolitmin used in studying insect physiology?
A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized azolitmin. By observing the color change of azolitmin in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.
Q5: Are there limitations to using azolitmin as a pH indicator in biological systems?
A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that azolitmin, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while azolitmin injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using azolitmin for studying intracellular pH in specific cell types.
Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for azolitmin-like pigment production?
A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to azolitmin [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []
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